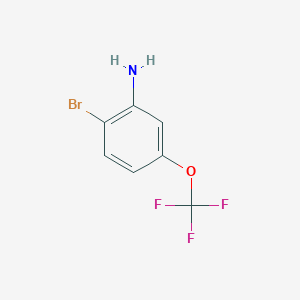

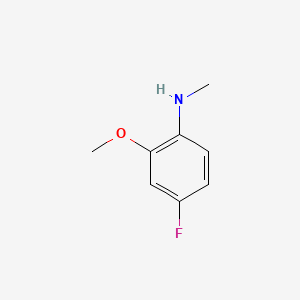

4-Fluoro-2-methoxy-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-2-methylaniline” is a type of aromatic amine. It’s a derivative of aniline where a fluorine atom is substituted at the 4th position and a methyl group at the 2nd position . It’s used in various chemical reactions and has applications in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methylaniline” consists of a benzene ring with a fluorine atom at the 4th position and a methyl group at the 2nd position . The exact structure of “4-Fluoro-2-methoxy-N-methylaniline” isn’t available in the sources I found.

Applications De Recherche Scientifique

Environmental Toxicology Insights

A study explored the metabonomic assessment of toxicity using earthworms (Eisenia veneta) exposed to different xenobiotics, including 2-fluoro-4-methylaniline, a compound closely related to 4-Fluoro-2-methoxy-N-methylaniline. This research utilized high-resolution 1H NMR spectroscopy to detect changes in low-molecular-weight metabolites indicative of toxic insult. Such studies are crucial for understanding the environmental impact of chemical compounds and developing biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Medicinal Chemistry and Imaging

In medicinal chemistry, derivatives of 4-Fluoro-2-methoxy-N-methylaniline have been synthesized and evaluated as potential positron emission tomography (PET) probes. For instance, compounds were designed for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for β-amyloid aggregates, demonstrating the potential of 4-Fluoro-2-methoxy-N-methylaniline derivatives in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Organic Synthesis Applications

4-Fluoro-2-methoxy-N-methylaniline serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, a study described a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the versatility of fluoro-methoxyaniline derivatives in organic synthesis. Such reactions contribute to the development of novel materials and pharmaceuticals (Patrick et al., 2002).

Advanced Material Research

Research into fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showcased the application of fluoro-aniline derivatives in catalyzing reactions using CO2 as a C1 building block. This study emphasizes the role of such compounds in developing more efficient and environmentally friendly catalytic processes (Yang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 4-Fluoro-2-methoxy-N-methylaniline is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .

Mode of Action

It is known that this compound can cause irritation and toxicity in the respiratory system . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.

Biochemical Pathways

Given its impact on the respiratory system, it can be inferred that it may affect pathways related to respiratory function .

Pharmacokinetics

It is known that this compound can be metabolized in the liver . The impact of these properties on the bioavailability of the compound is currently unknown and is a topic of ongoing research.

Result of Action

The molecular and cellular effects of 4-Fluoro-2-methoxy-N-methylaniline’s action primarily manifest as irritation and potential toxicity in the respiratory system . These effects can lead to changes in respiratory function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methoxy-N-methylaniline. For instance, the presence of other chemicals or substances in the environment can potentially interact with this compound, altering its effects .

Propriétés

IUPAC Name |

4-fluoro-2-methoxy-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBVWHXMTJVYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650491 |

Source

|

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxy-N-methylaniline | |

CAS RN |

941294-13-9 |

Source

|

| Record name | 4-Fluoro-2-methoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)

![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)